2,7-Dimethyl-8-(methylsulfanyl)quinoline

Description

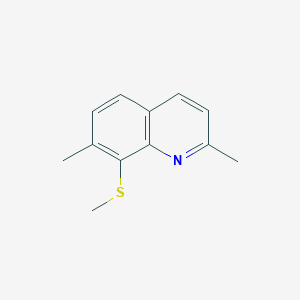

2,7-Dimethyl-8-(methylsulfanyl)quinoline is a substituted quinoline derivative characterized by methyl groups at positions 2 and 7 and a methylsulfanyl (-SCH₃) moiety at position 8. The quinoline core, a bicyclic structure with a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry due to its diverse bioactivity and versatility in chemical modifications . The methylsulfanyl group at position 8 introduces a sulfur atom, which can influence electronic properties (e.g., electron-donating effects) and enhance metabolic stability compared to sulfonyl or hydroxyl groups .

Properties

CAS No. |

54146-44-0 |

|---|---|

Molecular Formula |

C12H13NS |

Molecular Weight |

203.31 g/mol |

IUPAC Name |

2,7-dimethyl-8-methylsulfanylquinoline |

InChI |

InChI=1S/C12H13NS/c1-8-4-6-10-7-5-9(2)13-11(10)12(8)14-3/h4-7H,1-3H3 |

InChI Key |

QALVMHPTMYZZJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=CC(=N2)C)SC |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Quinoline Derivatives

*Predicted using Molinspiration.

Q & A

Q. What are the recommended synthetic routes for 2,7-Dimethyl-8-(methylsulfanyl)quinoline, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis of quinoline derivatives typically involves functionalization at specific positions using tailored reagents. For example:

- Oxidation : Hydrogen peroxide or potassium permanganate can oxidize sulfanyl groups to sulfoxides/sulfones, critical for modulating biological activity .

- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces nitro or carbonyl groups, as seen in analogous 7-chloro-8-quinolinesulfonamide syntheses .

- Substitution : Methylsulfanyl groups at position 8 are introduced via nucleophilic substitution with methylthiolate ions under inert conditions .

Key Consideration : Optimize temperature (e.g., 0–5°C for sensitive intermediates) and solvent polarity (e.g., DMF for sulfanyl group stability) to minimize side products .

Q. How can structural analogs guide the design of this compound for target-specific applications?

- Methodological Answer : Compare substituent effects using data from structurally related compounds:

| Compound | Substituents | Bioactivity | Source |

|---|---|---|---|

| 7-Chloro-8-quinolinesulfonamide | Cl (C7), SO₂NH₂ (C8) | Antiproliferative activity | |

| 2-Methyl-8-quinolinecarboxylic acid | CH₃ (C2), COOH (C8) | Enzyme inhibition (e.g., kinases) | |

| 5-(2-Methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-pyrimidoquinoline | CH₃S (C2), CH₃ (C8) | Anticancer, antifungal |

The methylsulfanyl group at C8 in the target compound likely enhances lipophilicity and membrane permeability, critical for intracellular target engagement .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for quinoline derivatives with similar substituents?

- Methodological Answer : Conflicting results (e.g., variable antimicrobial efficacy in analogs) arise from assay conditions or target specificity. Mitigate this by:

- Standardized Assays : Use identical bacterial strains (e.g., Pseudomonas aeruginosa ATCC 27853) and MIC protocols .

- Metabolite Profiling : Employ GC/MS (as in Pseudomonas ayucida studies) to detect degradation products that may confound activity readings .

- Computational Modeling : Compare binding affinities of this compound to targets (e.g., cytochrome P450) using molecular docking (e.g., AutoDock Vina) .

Q. How can regioselective functionalization at C2 and C7 be achieved without compromising the methylsulfanyl group at C8?

- Methodological Answer : Use protecting groups and sequential reactions:

- Step 1 : Protect C8-methylsulfanyl with a tert-butylthio group, which is stable under acidic/basic conditions .

- Step 2 : Introduce methyl groups at C2 and C7 via Friedel-Crafts alkylation using AlCl₃ as a catalyst .

- Step 3 : Deprotect the tert-butylthio group using trifluoroacetic acid (TFA) to regenerate the methylsulfanyl moiety .

Validation : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) and confirm purity with HRMS .

Key Considerations for Experimental Design

- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate isomers .

- Stability Testing : Assess photodegradation under UV light (λ = 254 nm) for sulfanyl-containing compounds, which are prone to oxidation .

- Toxicity Screening : Prioritize zebrafish embryo models (OECD TG 236) for preliminary toxicity profiling due to the compound’s potential neurotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.